GSK-3β Inhibitory Potency: Cazpaullone (IC50 = 8 nM) vs. 1-Azakenpaullone (IC50 = 18 nM)
Cazpaullone demonstrates enhanced GSK-3β inhibitory potency relative to its direct parent scaffold 1-azakenpaullone. In enzymatic assays, cazpaullone inhibits GSK-3β with an IC50 of 8 nM , whereas 1-azakenpaullone exhibits an IC50 of 18 nM under comparable assay conditions . The 2.25-fold improvement in potency is attributed to the 9-cyano substitution, which optimizes electronic properties and hydrogen bonding within the ATP-binding pocket [1].
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | 1-Azakenpaullone: 18 nM |
| Quantified Difference | 2.25-fold more potent |
| Conditions | Enzymatic kinase inhibition assay |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing solvent (DMSO) toxicity and minimizing non-specific effects, which is critical for long-term β-cell culture studies.
- [1] Stukenbrock H, Mussmann R, Geese M, Ferandin Y, Lozach O, Lemcke T, Kegel S, Lomow A, Burk U, Dohrmann C, Meijer L, Austen M, Kunick C. 9-cyano-1-azapaullone (cazpaullone), a glycogen synthase kinase-3 (GSK-3) inhibitor activating pancreatic beta cell protection and replication. J Med Chem. 2008;51(7):2196-2207. View Source
